molecular formula C18H21BrN4O3S2 B12159739 N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

Cat. No.: B12159739
M. Wt: 485.4 g/mol
InChI Key: QKFHHTXHCKPUBU-NDENLUEZSA-N
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Description

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a toluene sulfonyl group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-(Toluene-4-sulfonyl)-piperazine: This involves the reaction of piperazine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide: This step involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the two intermediates in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or N-oxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-chloro-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide
  • [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-methyl-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide

Uniqueness

Compared to similar compounds, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-(5-bromo-thiophen-2-yl)-meth-(E)-ylidene]-hydrazide exhibits unique reactivity due to the presence of the bromine atom. This allows for specific substitution reactions that are not possible with other halogenated derivatives. Additionally, its combination of functional groups provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C18H21BrN4O3S2

Molecular Weight

485.4 g/mol

IUPAC Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C18H21BrN4O3S2/c1-14-2-5-16(6-3-14)28(25,26)23-10-8-22(9-11-23)13-18(24)21-20-12-15-4-7-17(19)27-15/h2-7,12H,8-11,13H2,1H3,(H,21,24)/b20-12-

InChI Key

QKFHHTXHCKPUBU-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=C(S3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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